molecular formula C23H24N2O4S B14954604 N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide

Cat. No.: B14954604
M. Wt: 424.5 g/mol
InChI Key: RCXNNPPNQRICFC-UHFFFAOYSA-N
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Description

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety linked to a furan-2-carboxamide group through a sulfonylphenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylpiperidine: The synthesis begins with the preparation of 4-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Sulfonylation: The benzylpiperidine is then subjected to sulfonylation using a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling with Furan-2-carboxylic Acid: The sulfonylated benzylpiperidine is coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzylpiperidin-4-yl)-2-furamide: Shares the benzylpiperidine and furan-2-carboxamide moieties but lacks the sulfonylphenyl bridge.

    N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Contains a fluorobenzamide group instead of the furan-2-carboxamide.

    N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: Features a benzodiazole moiety in place of the benzylpiperidine.

Uniqueness

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is unique due to the presence of the sulfonylphenyl bridge, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H24N2O4S/c26-23(22-7-4-16-29-22)24-20-8-10-21(11-9-20)30(27,28)25-14-12-19(13-15-25)17-18-5-2-1-3-6-18/h1-11,16,19H,12-15,17H2,(H,24,26)

InChI Key

RCXNNPPNQRICFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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